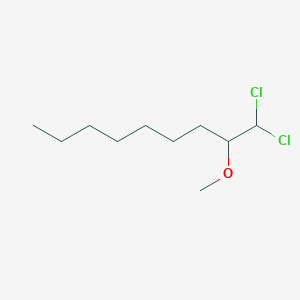
1,1-Dichloro-2-methoxynonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dichloro-2-methoxynonane is an organic compound characterized by the presence of two chlorine atoms and a methoxy group attached to a nonane backbone
Méthodes De Préparation
The synthesis of 1,1-Dichloro-2-methoxynonane typically involves the chlorination of 2-methoxynonane. This process can be carried out using chlorine gas in the presence of a suitable catalyst under controlled conditions. Industrial production methods may involve large-scale chlorination reactors where the reaction parameters such as temperature, pressure, and chlorine concentration are meticulously controlled to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
1,1-Dichloro-2-methoxynonane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of 2-methoxynonanol.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The compound can be reduced to form 2-methoxynonane by using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1-Dichloro-2-methoxynonane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of chlorinated hydrocarbons with biological systems.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism by which 1,1-Dichloro-2-methoxynonane exerts its effects involves the interaction of its chlorine atoms and methoxy group with various molecular targets. The chlorine atoms can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological activity. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and behavior in different environments.
Comparaison Avec Des Composés Similaires
1,1-Dichloro-2-methoxynonane can be compared with other chlorinated hydrocarbons such as 1,1-Dichloro-2-methoxyethane and 1,1-Dichloro-2-methoxypropane. While these compounds share similar structural features, this compound is unique due to its longer carbon chain, which can influence its physical properties and reactivity. The presence of the methoxy group also distinguishes it from other simple chlorinated alkanes, providing additional sites for chemical interactions and modifications.
Propriétés
Numéro CAS |
82772-41-6 |
|---|---|
Formule moléculaire |
C10H20Cl2O |
Poids moléculaire |
227.17 g/mol |
Nom IUPAC |
1,1-dichloro-2-methoxynonane |
InChI |
InChI=1S/C10H20Cl2O/c1-3-4-5-6-7-8-9(13-2)10(11)12/h9-10H,3-8H2,1-2H3 |
Clé InChI |
HYRCPJJIMSKDLW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(C(Cl)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


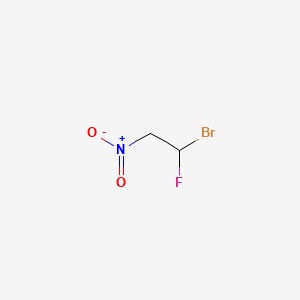
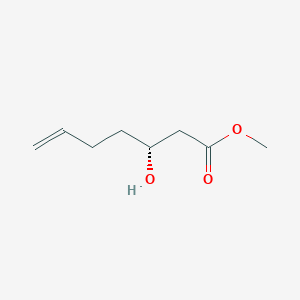
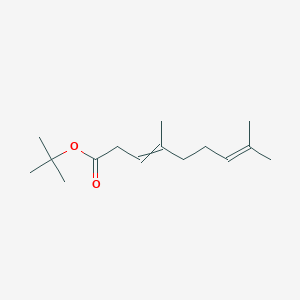
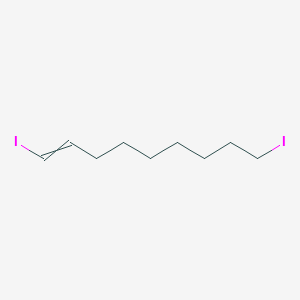
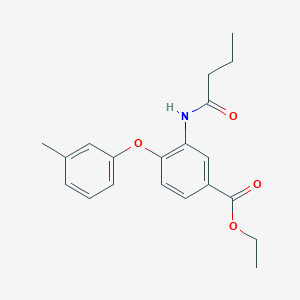
![[(1,1-Dichlorooctyl)sulfanyl]benzene](/img/structure/B14408411.png)
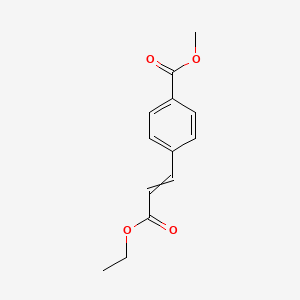
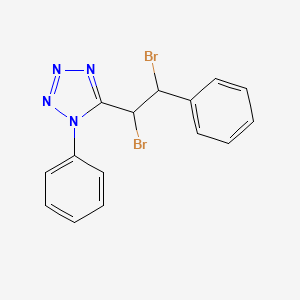
![Bicyclo[3.1.0]hexane-2,3,4-trione](/img/structure/B14408441.png)
![6-[3-Fluoro-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14408449.png)

![N-Bis[(diphenyl-tert-butyl-silyl)oxy]phosphoryl-2-chloro-N-(2-chloroethyl)ethanamine](/img/structure/B14408479.png)
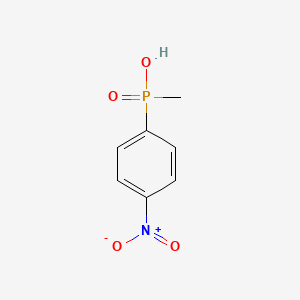
![(8R,9R,10S,13S,14S)-Hexadecahydrospiro[cyclopenta[a]phenanthrene-17,5'-[1,2,3]oxathiazolidine]](/img/structure/B14408485.png)
